molecular formula C21H24ClNO2 B14204919 1H-2-Benzopyran-1-one, 3-(4-chlorophenyl)-3-[2-(dimethylamino)ethyl]-3,4-dihydro-6,7-dimethyl-

1H-2-Benzopyran-1-one, 3-(4-chlorophenyl)-3-[2-(dimethylamino)ethyl]-3,4-dihydro-6,7-dimethyl-

Cat. No.: B14204919
M. Wt: 357.9 g/mol
InChI Key: OXMQICCFMKUBIT-UHFFFAOYSA-N
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Description

1H-2-Benzopyran-1-one, 3-(4-chlorophenyl)-3-[2-(dimethylamino)ethyl]-3,4-dihydro-6,7-dimethyl- is a complex organic compound belonging to the benzopyran family. This compound is characterized by its unique structure, which includes a benzopyran core, a chlorophenyl group, and a dimethylaminoethyl side chain. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 1H-2-Benzopyran-1-one, 3-(4-chlorophenyl)-3-[2-(dimethylamino)ethyl]-3,4-dihydro-6,7-dimethyl- typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzopyran Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: This step often involves electrophilic aromatic substitution reactions.

    Attachment of the Dimethylaminoethyl Side Chain: This can be done through nucleophilic substitution reactions, where a suitable leaving group is replaced by the dimethylaminoethyl moiety.

    Final Modifications: Additional steps may include methylation or other functional group modifications to achieve the desired compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

1H-2-Benzopyran-1-one, 3-(4-chlorophenyl)-3-[2-(dimethylamino)ethyl]-3,4-dihydro-6,7-dimethyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents include halogens, acids, and bases.

    Hydrolysis: Under acidic or basic conditions, the compound can be hydrolyzed to break down into simpler components.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1H-2-Benzopyran-1-one, 3-(4-chlorophenyl)-3-[2-(dimethylamino)ethyl]-3,4-dihydro-6,7-dimethyl- has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 1H-2-Benzopyran-1-one, 3-(4-chlorophenyl)-3-[2-(dimethylamino)ethyl]-3,4-dihydro-6,7-dimethyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1H-2-Benzopyran-1-one, 3-(4-chlorophenyl)-3-[2-(dimethylamino)ethyl]-3,4-dihydro-6,7-dimethyl- can be compared with other benzopyran derivatives, such as:

Properties

Molecular Formula

C21H24ClNO2

Molecular Weight

357.9 g/mol

IUPAC Name

3-(4-chlorophenyl)-3-[2-(dimethylamino)ethyl]-6,7-dimethyl-4H-isochromen-1-one

InChI

InChI=1S/C21H24ClNO2/c1-14-11-16-13-21(9-10-23(3)4,17-5-7-18(22)8-6-17)25-20(24)19(16)12-15(14)2/h5-8,11-12H,9-10,13H2,1-4H3

InChI Key

OXMQICCFMKUBIT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)C(=O)OC(C2)(CCN(C)C)C3=CC=C(C=C3)Cl

Origin of Product

United States

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